

Application of Rocatinlimab in Prurigo Nodularis Research: Detailed Application Notes and Protocols

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Introduction

Prurigo nodularis (PN) is a chronic inflammatory skin disease characterized by the presence of intensely pruritic, hyperkeratotic nodules.^[1] The debilitating itch associated with PN leads to a severe itch-scratch cycle, significantly impairing the quality of life for patients.^[1] The pathogenesis of PN is complex, involving a neuroimmune dysregulation with a significant role for type 2 inflammation. Rocatinlimab, an investigational monoclonal antibody, presents a promising therapeutic approach by targeting the OX40 receptor, a key co-stimulatory molecule on activated T cells. This document provides detailed application notes and protocols for researchers investigating the use of rocatinlimab in the context of prurigo nodularis.

Mechanism of Action of Rocatinlimab

Rocatinlimab is a fully human anti-OX40 monoclonal antibody. The OX40-OX40L pathway is a critical co-stimulatory signaling axis that promotes the survival, proliferation, and cytokine production of effector and memory T cells. In inflammatory conditions like prurigo nodularis, this pathway is believed to be overactive, contributing to the persistent T-cell-mediated inflammation. By binding to the OX40 receptor on activated T cells, rocatinlimab blocks the

interaction with its ligand, OX40L. This inhibition is thought to dampen the downstream inflammatory cascade, thereby reducing the clinical manifestations of the disease.

Data Presentation

Currently, specific quantitative data from the Phase 3 clinical trial of rocatinlimab for prurigo nodularis (NCT06527404) is not yet publicly available. However, data from clinical trials of rocatinlimab in atopic dermatitis (AD), a related inflammatory skin condition, can provide insights into the expected therapeutic effects and the types of endpoints being evaluated.

Table 1: Summary of Rocatinlimab Clinical Trial Data in Atopic Dermatitis (as a proxy for potential PN outcomes)

Endpoint	Rocatinlimab (Higher Dose)	Rocatinlimab (Lower Dose)	Placebo	Study
EASI-75 at Week 24	42.3%	36.3%	12.8%	IGNITE (Phase 3)[2]
vIGA-AD 0/1 at Week 24	23.6%	19.1%	8.7%	IGNITE (Phase 3)[2]
Pruritus NRS Improvement	Statistically significant improvement vs. placebo	Statistically significant improvement vs. placebo	-	ROCKET HORIZON (Phase 3)[3]

EASI-75: 75% reduction in Eczema Area and Severity Index score. vIGA-AD 0/1: validated Investigator's Global Assessment for Atopic Dermatitis score of 0 (clear) or 1 (almost clear). Pruritus NRS: Pruritus Numeric Rating Scale.

Table 2: Overview of the Phase 3 Clinical Trial for Rocatinlimab in Prurigo Nodularis (NCT06527404)

Trial Identifier	NCT06527404[4]
Official Title	A Phase 3, 52-Week, Multicenter, Randomized, Placebo-controlled, Double-blind Study to Assess the Efficacy, Safety, and Tolerability of Rocatinlimab in Adult Subjects With Prurigo Nodularis Who are Inadequately Controlled on Topical Therapies or Not Eligible for Topical Therapies[5]
Status	Active, not recruiting[6]
Primary Objective	To evaluate the efficacy of rocatinlimab compared with placebo at week 24 on patient-reported pruritus and an overall clinical assessment score.[4]
Key Inclusion Criteria	Adults with a clinical diagnosis of prurigo nodularis for at least 3 months; ≥ 20 nodules; history of inadequate response to topical therapies.[6]
Key Exclusion Criteria	Other active skin conditions that could interfere with assessment; PN secondary to medications, neurologic, or psychiatric conditions.[6]
Intervention	Subcutaneous injection of rocatinlimab or placebo.[5]

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of rocatinlimab's effect on prurigo nodularis.

Protocol 1: Assessment of Pruritus and Clinical Severity

Objective: To quantify the change in itch intensity and overall disease severity in response to rocatinlimab treatment.

Methodology:

- Worst Itch Numeric Rating Scale (WI-NRS):
 - Patients will be asked to rate the intensity of their worst itch over the past 24 hours on an 11-point scale, where 0 is "no itch" and 10 is "worst imaginable itch".^[7]
 - This assessment will be performed daily using an electronic diary.
 - The primary efficacy endpoint is often the proportion of subjects with a ≥ 4 -point improvement in the WI-NRS from baseline.
- Investigator's Global Assessment for Prurigo Nodularis (IGA-PN):
 - A trained investigator will assess the overall severity of the patient's PN at baseline and subsequent study visits.
 - The assessment is based on a 5-point scale (e.g., 0 = clear, 1 = almost clear, 2 = mild, 3 = moderate, 4 = severe), considering the number of nodules and the presence of excoriations.^[8]
 - A key outcome is the proportion of subjects achieving an IGA-PN score of 0 or 1.
- Nodule Count:
 - The total number of nodules on the patient's body will be counted at baseline and at specified follow-up visits.
 - This provides a direct measure of the change in skin lesions.

Protocol 2: Immunohistochemical Analysis of Skin Biopsies

Objective: To evaluate the effect of rocatinlimab on the cellular infiltrate and neural components in prurigo nodularis lesions.

Methodology:

- Skin Biopsy Collection:

- A 4mm punch biopsy will be taken from a representative nodular lesion at baseline and after a specified treatment period.[\[9\]](#)
- The tissue will be fixed in 10% neutral buffered formalin and embedded in paraffin.
- Immunohistochemistry:
 - Paraffin-embedded sections (4-5 μ m) will be deparaffinized and rehydrated.
 - Antigen retrieval will be performed using appropriate methods (e.g., heat-induced epitope retrieval).
 - Sections will be incubated with primary antibodies against:
 - CD3: to identify T cells.
 - Mast cell tryptase or Giemsa stain: to identify mast cells.[\[9\]](#)
 - S-100 or Neuron-specific enolase (NSE): to identify neural hyperplasia.[\[9\]](#)
 - OX40: to assess the presence of rocatinlimab's target.
 - A suitable secondary antibody and detection system (e.g., DAB) will be used for visualization.
 - Slides will be counterstained with hematoxylin.
- Image Analysis:
 - The number of positively stained cells per high-power field or the percentage of stained area will be quantified using image analysis software.
 - Changes in the cellular infiltrate and nerve fiber density from baseline to post-treatment will be compared between the rocatinlimab and placebo groups.

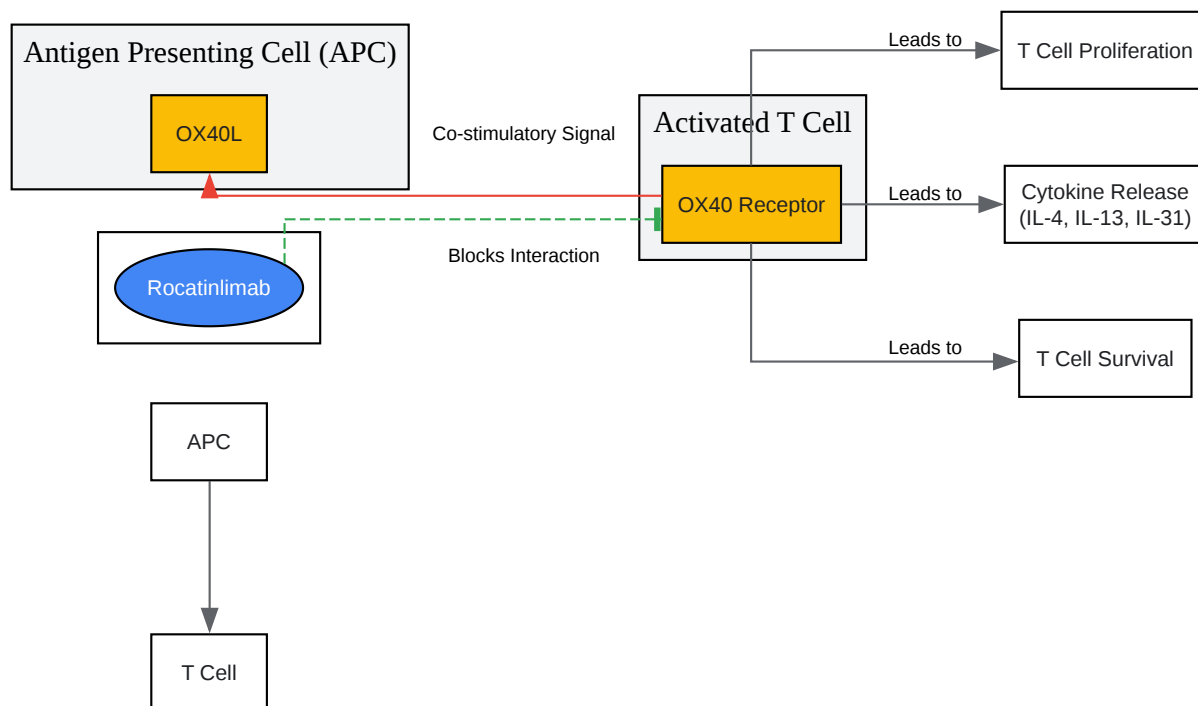
Protocol 3: Measurement of Serum Biomarkers

Objective: To assess the systemic inflammatory response to rocatinlimab treatment by measuring circulating cytokines and other inflammatory mediators.

Methodology:

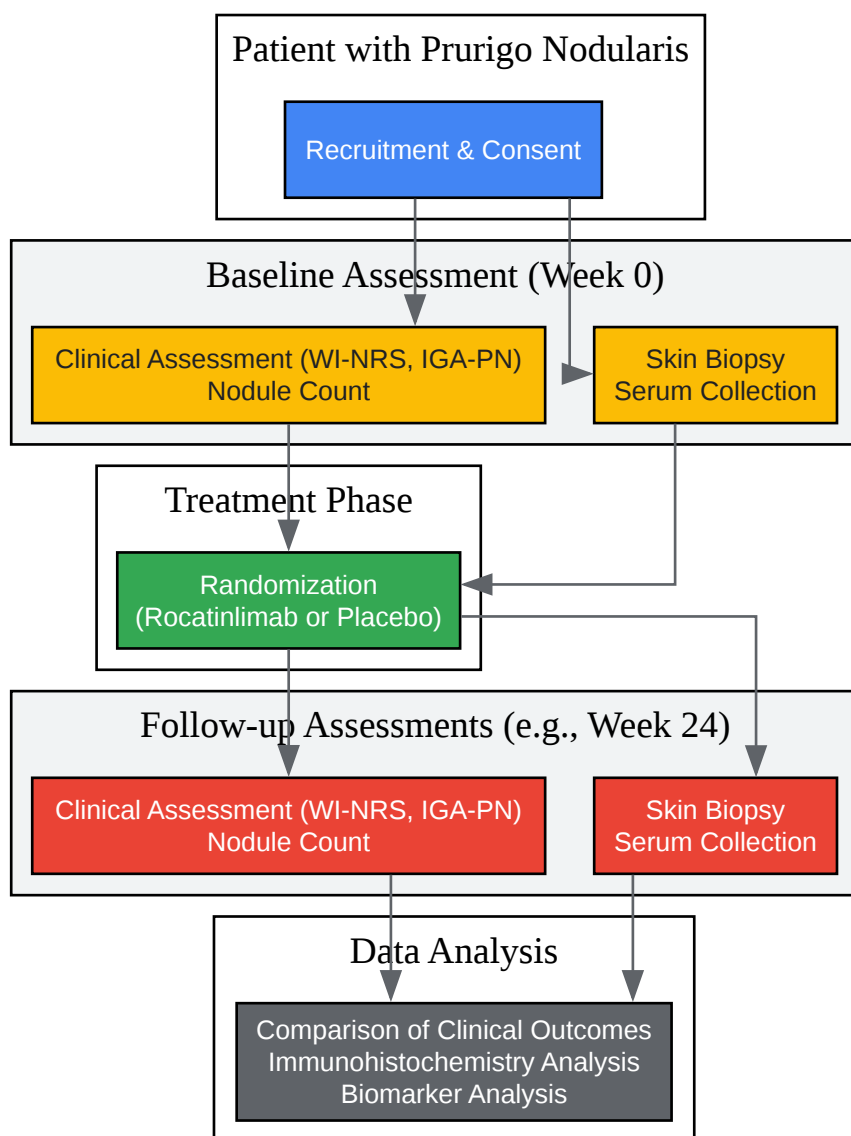
- Serum Collection and Processing:
 - Whole blood will be collected in serum separator tubes at baseline and at specified time points during the study.
 - The blood will be allowed to clot at room temperature and then centrifuged to separate the serum.
 - Serum samples will be aliquoted and stored at -80°C until analysis.
- Multiplex Immunoassay:
 - A multiplex immunoassay (e.g., Luminex-based technology or Olink proteomics) will be used to simultaneously measure the concentrations of multiple cytokines and chemokines in the serum.
 - The panel should include key mediators implicated in prurigo nodularis and type 2 inflammation, such as:
 - IL-4, IL-5, IL-13, IL-22, IL-31[10]
 - Thymic stromal lymphopoietin (TSLP)
 - Eotaxin
 - The assay will be performed according to the manufacturer's instructions.
- Data Analysis:
 - The concentrations of each analyte will be determined from a standard curve.
 - Changes in biomarker levels from baseline will be compared between the rocatinlimab and placebo groups to identify treatment-related effects on the systemic immune profile.

Visualizations



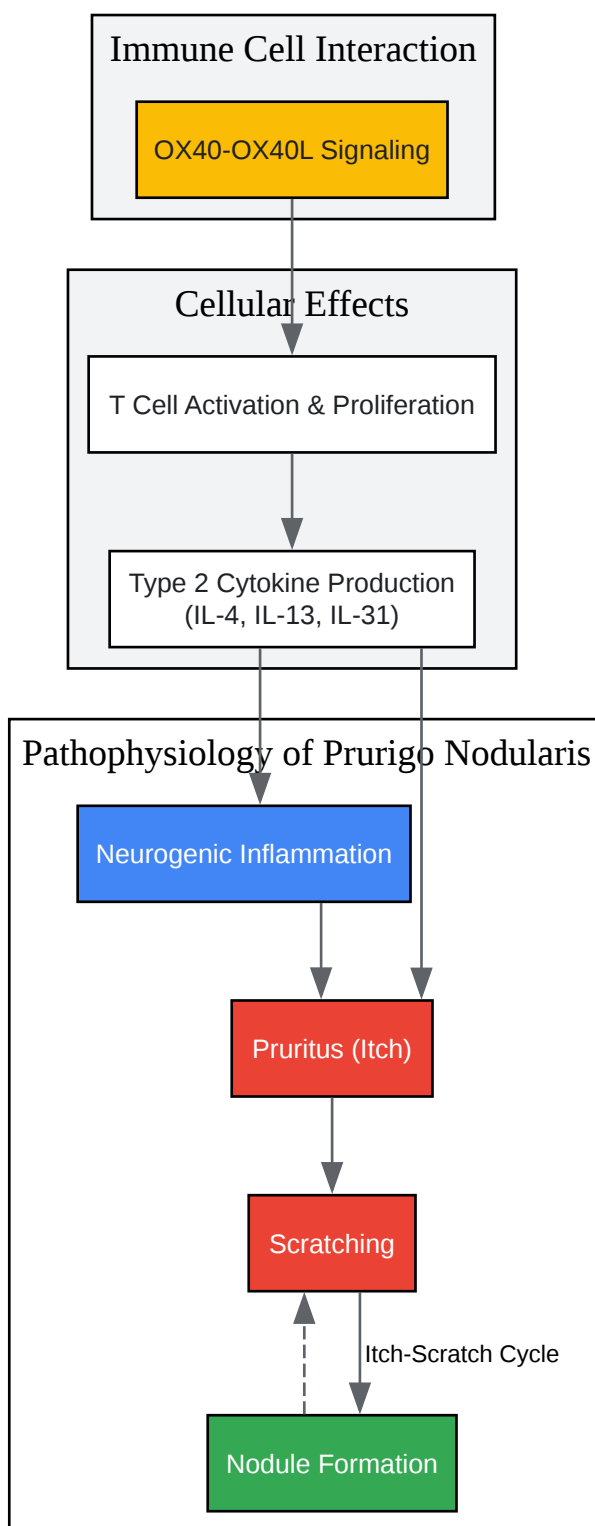
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Caption: Mechanism of action of rocatinlimab in blocking T cell activation.



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Caption: General workflow for a clinical trial of rocatinlimab in prurigo nodularis.



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Caption: Simplified signaling pathway in prurigo nodularis pathogenesis.

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